N-{4-[(2-methylpropyl)sulfamoyl]phenyl}-2-(pyridin-4-yl)quinoline-4-carboxamide
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Overview
Description
N-{4-[(2-methylpropyl)sulfamoyl]phenyl}-2-(pyridin-4-yl)quinoline-4-carboxamide is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a quinoline core, a pyridine ring, and a sulfamoyl phenyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(2-methylpropyl)sulfamoyl]phenyl}-2-(pyridin-4-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the pyridine ring and the sulfamoyl phenyl group. Common reagents used in these reactions include pyridine, quinoline derivatives, and sulfamoyl chlorides. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(2-methylpropyl)sulfamoyl]phenyl}-2-(pyridin-4-yl)quinoline-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium or copper.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
N-{4-[(2-methylpropyl)sulfamoyl]phenyl}-2-(pyridin-4-yl)quinoline-4-carboxamide has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-{4-[(2-methylpropyl)sulfamoyl]phenyl}-2-(pyridin-4-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A symmetrical bipyridine used as a ligand in coordination chemistry.
4,4’-Dimethyl-2,2’-dipyridyl: Another bipyridine derivative with similar applications in catalysis and material science.
Uniqueness
N-{4-[(2-methylpropyl)sulfamoyl]phenyl}-2-(pyridin-4-yl)quinoline-4-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for specialized applications in research and industry.
Properties
IUPAC Name |
N-[4-(2-methylpropylsulfamoyl)phenyl]-2-pyridin-4-ylquinoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O3S/c1-17(2)16-27-33(31,32)20-9-7-19(8-10-20)28-25(30)22-15-24(18-11-13-26-14-12-18)29-23-6-4-3-5-21(22)23/h3-15,17,27H,16H2,1-2H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBFWMUYOUODCRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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